molecular formula C24H26N2O5 B602400 Ivacaftor carboxylate CAS No. 1246213-24-0

Ivacaftor carboxylate

Numéro de catalogue B602400
Numéro CAS: 1246213-24-0
Poids moléculaire: 422.49
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ivacaftor carboxylate is a drug used to treat cystic fibrosis in people with certain mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which account for 4–5% cases of cystic fibrosis .


Synthesis Analysis

The synthesis of Ivacaftor involves a one-pot process starting from indole acetic acid amides at lower temperatures . A rapid RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .


Molecular Structure Analysis

Ivacaftor carboxylate has a chemical formula of C24H26N2O5 and a molecular weight of 422.480 . The structure was viewed using Swiss-PDB Viewer to form a better understanding of the molecule for toxicity and biological activity prediction .


Chemical Reactions Analysis

Ivacaftor undergoes carboxylation, which is a major circulating metabolite . A simple, linear, precise, and accurate RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .


Physical And Chemical Properties Analysis

Ivacaftor carboxylate has a chemical formula of C24H26N2O5 and a molecular weight of 422.480 . A simple, linear, precise, and accurate RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .

Applications De Recherche Scientifique

  • Ivacaftor has been shown to improve lung function, pulmonary exacerbation rate, respiratory symptoms, and weight gain in patients with CF, particularly those with the G551D-CFTR mutation (Davies et al., 2013).

  • The drug is effective in potentiating mutant CFTR protein forms that are present on the cell surface, including those with mild defects in CFTR processing or channel conductance (van Goor et al., 2014).

  • However, ivacaftor treatment does not seem to be effective in patients with CF who are homozygous for the F508del-CFTR mutation, a common CF-causing mutation. This suggests that CFTR potentiators alone may not be sufficient for treating this patient group (Flume et al., 2012).

  • Studies have also shown that ivacaftor can destabilize rescued ΔF508 CFTR and interfere with the action of drugs that correct CFTR function, highlighting a potential limitation in its use (Cholon et al., 2014).

  • In terms of safety, ivacaftor has been generally well tolerated in clinical trials, with no new safety concerns identified during long-term treatment (McKone et al., 2014).

  • Additionally, ivacaftor has been shown to have durable effects in improving lung function and reducing the rate of pulmonary exacerbations in CF patients over extended periods of treatment (Ramsey et al., 2011).

Safety And Hazards

Inhalation of Ivacaftor may be harmful and cause respiratory tract irritation. It may also be harmful if absorbed through the skin or swallowed .

Orientations Futures

The use of therapeutic drug monitoring as a basis for dose adjustment in children with CF may be useful . Further studies are needed to examine the pharmacokinetics characteristics of new CF transmembrane conductance regulator modulators .

Propriétés

IUPAC Name

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPYTFLCNPMVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677348
Record name 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ivacaftor carboxylate

CAS RN

1246213-24-0
Record name Ivacaftor carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IVACAFTOR CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WUF8D79H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred solution of compound 21 (0.9 g, 2.45 mmol) in MeOH (50 mL) was added NaOH (1.5 g, 37.5 mmol) at 0° C. After stirring for 16 hours at 40° C., the solvent was evaporated in vacuo, then the residue was dissolved in H2O (50 ml). The precipitate was filtered and the filtrate was washed with DCM (100 mL×1) and ethyl acetate (100 mL×1). The aqueous layer was acidified with 2N HCl to pH 1-2. The precipitate was filtered and washed with H2O (80 mL) and heptane (50 mL). It was dried in vacuo to give compound 28 as a white solid. 1H NMR (DMSO-d6; 400 MHz) δ 12.85 (s), δ 11.84 (s), δ 11.77 (s), δ 9.39 (s), δ 8.86 (s), δ 8.33 (s), δ 7.79 (m), δ 7.52 (m), δ 7.18 (s), δ 7.09 (s), δ 1.44 (s), δ 1.40 (s). MS found (M+H) 423.08
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
33
Citations
SEM Vonk, M van der Meer-Vos, LDJ Bos… - Therapeutic Drug …, 2021 - ncbi.nlm.nih.gov
Background: The novel cystic fibrosis transmembrane conductance regulator (CFTR) modulators, ivacaftor, lumacaftor, and tezacaftor, are the first drugs directly targeting the underlying …
Number of citations: 13 www.ncbi.nlm.nih.gov
CK Lai, TV Song, JJ Li - Innovative Drug Synthesis, 2015 - Wiley Online Library
This chapter discusses the pharmacology, structure‐activity relationship (SAR), pharmacokinetics and drug metabolism, efficacy and safety, and the synthesis of ivacaftor. There is no …
Number of citations: 3 onlinelibrary.wiley.com
AE Fohner, EM McDonagh, JP Clancy… - Pharmacogenetics …, 2017 - ncbi.nlm.nih.gov
… CYP3A5, into a metabolite hydroxymethyl-ivacaftor (M1), which is considered to be active with a potency 1/6 th that of ivacaftor itself, and the inactive metabolite ivacaftor-carboxylate (…
Number of citations: 23 www.ncbi.nlm.nih.gov
S Özcan, NÖ Can - Journal of Separation Science, 2023 - Wiley Online Library
… are few studies in the literature about IVA analyses up to date as a single target analyte [13] and with other combination drugs such as hydroxymethyl ivacaftor, ivacaftor carboxylate, …
F Reyes-Ortega, F Qiu… - ACS Pharmacology & …, 2020 - ACS Publications
… Ivacaftor–carboxylate/ivacaftor-M6 metabolite (catalog number 510242247CS) and hydroxymethyl–ivacaftor/ivacaftor-M1 metabolite (catalog number 510240849CS) were purchased …
Number of citations: 16 pubs.acs.org
SM Robertson, X Luo, N Dubey, C Li… - The Journal of …, 2015 - Wiley Online Library
… The major metabolic pathway is oxidation to M1 (hydroxymethyl ivacaftor) and M6 (ivacaftor carboxylate). Ivacaftor, M1, and M6 are the main circulating entities in human plasma. …
Number of citations: 53 accp1.onlinelibrary.wiley.com
JS Guimbellot, KJ Ryan, JD Anderson, Z Liu… - Journal of Cystic …, 2020 - Elsevier
… M6-ivacaftor carboxylate (inactive metabolite) was not detected in any cellular samples, which … M6=ivacaftor carboxylate. *Manufacturer data from ivacaftor's package insert provided for …
Number of citations: 19 www.sciencedirect.com
EK Schneider, F Reyes-Ortega, JW Wilson… - … of Chromatography B, 2016 - Elsevier
… and novel HPLC and LC–MS methods for the rapid detection and quantification of ivacaftor and its major metabolites hydroxymethyl-ivacaftor M1 (active) and ivacaftor–carboxylate M6 (…
Number of citations: 54 www.sciencedirect.com
SEM Vonk, SWJ Terheggen-Lagro, LM Mouissie… - Journal of Cystic …, 2022 - Elsevier
… Ivacaftor, hydroxymethyl ivacaftor, ivacaftor carboxylate and … , hydroxymethyl ivacaftor, ivacaftor carboxylate and tezacaftor, … hydroxymethyl ivacaftor, ivacaftor carboxylate and tezacaftor, …
Number of citations: 3 www.sciencedirect.com
PO Hanafin, I Sermet-Gaudelus, M Griese… - Frontiers in …, 2021 - frontiersin.org
Background: The advent of cystic fibrosis transmembrane conductance regulator protein (CFTR) modulators like ivacaftor have revolutionised the treatment of cystic fibrosis (CF). …
Number of citations: 4 www.frontiersin.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.